2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzene ring substituted with an ethoxy group, a sulfonamide group, and a hydroxy-methylsulfanyl butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide can be achieved through a multi-step process:
Sulfonamidation: The sulfonamide group can be introduced by reacting the ethoxybenzene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Hydroxy-methylsulfanyl butyl chain addition: This step involves the reaction of the sulfonamide derivative with 2-hydroxy-4-(methylsulfanyl)butyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes due to its sulfonamide group.
Medicine: Potential use as an antimicrobial agent, similar to other sulfonamides.
Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-3-18-12-6-4-5-7-13(12)20(16,17)14-10-11(15)8-9-19-2/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOVEPTZIKBWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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